molecular formula C11H13BrN2O3 B15055857 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid

カタログ番号: B15055857
分子量: 301.14 g/mol
InChIキー: HDVPSVUYLLGWIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid (CAS 1812198-15-4) is an advanced nicotinic acid derivative with a molecular formula of C11H13BrN2O3 and a molecular weight of 301.14 g/mol . This compound is characterized by its bromo-substituted pyridine ring and a tetrahydro-2H-pyran-4-yl amino functional group, making it a valuable synthetic intermediate and building block in medicinal chemistry. Its primary research application lies in the exploration and synthesis of novel therapeutic agents, particularly as a key precursor in the development of potent kinase inhibitors . Compounds with this structural motif are being investigated in immunology and oncology research for their role in modulating intracellular signaling pathways, such as the inhibition of Interleukin-1 Receptor-Associated Kinase (IRAK) activity, which is a target for treating autoimmune, inflammatory, and proliferative diseases . Researchers value this chemical for its potential to be incorporated into more complex molecular architectures, such as imidazopyridine-based scaffolds, to create potential drug candidates. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

分子式

C11H13BrN2O3

分子量

301.14 g/mol

IUPAC名

5-bromo-6-(oxan-4-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O3/c12-9-5-7(11(15)16)6-13-10(9)14-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,13,14)(H,15,16)

InChIキー

HDVPSVUYLLGWIP-UHFFFAOYSA-N

正規SMILES

C1COCCC1NC2=C(C=C(C=N2)C(=O)O)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid typically involves the bromination of 6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

化学反応の分析

Types of Reactions

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

科学的研究の応用

5-Bromo-

生物活性

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromine atom and a tetrahydro-2H-pyran moiety linked to the nicotinic acid framework. Its molecular formula is C11H13BrN2O3\text{C}_{11}\text{H}_{13}\text{BrN}_{2}\text{O}_{3}, with a molecular weight of approximately 301.14 g/mol. The presence of both the bromine and amino groups suggests potential for diverse biological interactions.

Pharmacological Properties

Preliminary studies indicate that 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid may exhibit various pharmacological activities, including:

  • Anti-inflammatory effects : Compounds related to nicotinic acid often show anti-inflammatory properties, which may extend to this compound.
  • Neuroprotective effects : Given its structural similarities to other neuroprotective agents, it is hypothesized that this compound may also offer neuroprotection against degenerative diseases.
  • Potential anticancer activity : The compound's ability to interact with biological targets could position it as a candidate for cancer treatment, though specific studies are still needed.

Understanding the mechanisms through which 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid exerts its effects is crucial. Interaction studies with biological targets are essential for elucidating its pharmacodynamics. For instance, the amino group can engage in various reactions typical of amines, such as acylation or alkylation, potentially influencing its bioactivity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
5-Bromo-nicotinic AcidBromine at position 5Anti-inflammatory
6-Hydroxynicotinic AcidHydroxyl group at position 6Neuroprotective
5-Chloro-nicotinic AcidChlorine at position 5Varies; less potent than brominated analogs

The unique combination of functionalities in 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid may enhance its bioactivity compared to these analogs.

Case Studies and Research Findings

Recent investigations into the biological activity of related compounds have yielded promising results. For example, derivatives of nicotinic acid have been shown to inhibit key enzymes involved in neurodegenerative processes, such as BACE1 and BuChE, suggesting that similar mechanisms could be explored for 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid .

Moreover, studies on related compounds indicate significant potency in inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For instance, some derivatives demonstrated IC50 values in the low micromolar range against Aβ aggregation .

類似化合物との比較

Comparison with Structurally Similar Nicotinic Acid Derivatives

Key Structural and Functional Differences

The compound’s closest analogues differ in substituents at the 5- and 6-positions of the pyridine ring, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position 5/6) Molecular Weight Key Applications/Notes
5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid C₁₁H₁₂BrN₂O₃ Br (5), THP-amino (6) 315.16 Kinase inhibitor intermediate
5-Bromo-6-hydroxynicotinic acid C₆H₄BrNO₃ Br (5), -OH (6) 218.01 Chelating agent; lower solubility
5-Bromo-6-methoxynicotinic acid C₇H₆BrNO₃ Br (5), -OCH₃ (6) 232.03 Higher lipophilicity (Similarity: 0.94)
5-Bromo-6-methylnicotinic acid C₇H₆BrNO₂ Br (5), -CH₃ (6) 216.04 Intermediate in agrochemicals (Similarity: 0.84)
6-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ -CF₃ (6), -COOH (3) 191.11 Electron-withdrawing effects; metabolic stability
5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid C₁₂H₁₅BrN₂O₃ Br (5), piperidinylmethoxy (6) 315.16 Enhanced CNS penetration potential

Key Research Findings

The methoxy (-OCH₃) substituent in 5-bromo-6-methoxynicotinic acid enhances lipophilicity (logP ~1.8), making it preferable for membrane permeability in drug design .

6-(Trifluoromethyl)nicotinic acid (CAS: 231291-22-8) demonstrates increased metabolic stability due to the electron-withdrawing CF₃ group, a feature leveraged in fluorinated drug candidates .

Synthetic Utility :

  • The methyl (-CH₃) group in 5-bromo-6-methylnicotinic acid simplifies synthetic routes but offers less steric bulk, reducing its utility in targeted protein-ligand interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。